molecular formula C9H8Cl2O B1363399 2,6-Dichlorophenylacetone CAS No. 93457-06-8

2,6-Dichlorophenylacetone

Cat. No.: B1363399
CAS No.: 93457-06-8
M. Wt: 203.06 g/mol
InChI Key: YAEXJQJVTXDTJM-UHFFFAOYSA-N
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Description

2,6-Dichlorophenylacetone is an organic compound with the chemical formula C9H8Cl2O. It is a yellowish liquid with a strong odor and is commonly used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. This compound is widely utilized in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenylacetone can be synthesized through several methods. One common method involves the reaction of 1-bromo-2,6-dichlorobenzene with acetone in the presence of a base such as potassium phosphate and a palladium catalyst. The reaction is typically carried out in a sealed tube under an inert atmosphere at 50°C for 21 hours .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenylacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,6-Dichlorophenylacetone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenylacetone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an electron acceptor in redox reactions, influencing cellular processes such as photosynthesis and respiration . The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, which play a crucial role in its biological activity.

Comparison with Similar Compounds

    2,6-Dichlorophenolindophenol: A redox indicator used in photosynthesis studies.

    2,6-Dichlorobenzaldehyde: An intermediate in the synthesis of various organic compounds.

    2,6-Dichlorophenol: Used as a precursor in the production of herbicides and disinfectants.

Uniqueness: 2,6-Dichlorophenylacetone is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo both oxidation and reduction reactions makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEXJQJVTXDTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370126
Record name 2,6-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93457-06-8
Record name 2,6-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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